N-[(+)-Isojasmonoyl]-(S)-isoleucine-15N
Description
N-[(+)-Isojasmonoyl]-(S)-isoleucine-15N is a stable isotope-labeled derivative of jasmonoyl-isoleucine (JA-Ile), a critical phytohormone involved in plant stress signaling and defense responses . The compound integrates a jasmonoyl moiety with (S)-isoleucine-15N, where the nitrogen-15 (15N) isotope replaces the natural nitrogen-14 at the amino group of isoleucine. This isotopic labeling enables precise tracking of metabolic pathways using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Properties
Molecular Formula |
C₁₈H₂₉¹⁵NO₄ |
|---|---|
Molecular Weight |
324.42 |
Synonyms |
N-[2-[(1R,2S)-3-Oxo-2-(2Z)-2-penten-1-ylcyclopentyl]acetyl]-L-isoleucine-15N; N-[[(1R,2S)-3-Oxo-2-(2Z)-2-pentenylcyclopentyl]acetyl]-L-isoleucine-15N; (+)-7-Iso-jasmonyl-L-isoleucine-15N; N-[(+)-Isojasmonoyl]-(S)-isoleucine-15N; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Jasmonoyl-Isoleucine (JA-Ile) and Derivatives
The parent compound, JA-Ile (CAS 28838-58-6), lacks the 15N label and is a natural phytohormone. Key differences include:
The 15N labeling enables distinct metabolic profiling, avoiding interference from endogenous JA-Ile in experimental systems .
Other N-Acylated Amino Acid Derivatives
Several synthetic N-acylated amino acids share structural motifs but differ in functional groups and applications:
a) NAT-1 and NAT-2 ()
- Structure: Thiazolidinone-core derivatives with nicotinamide and phenolic substituents.
- Key Differences: Lack isotopic labeling. Designed as anti-inflammatory agents, unlike the plant signaling role of the target compound. Higher molecular weights (~400 g/mol vs. ~300 g/mol for jasmonoyl derivatives).
b) BBAC ()
- Structure : Biphenyl-benzimidazole hybrid with a pyrrolidine-carboxamide backbone.
- Key Differences: Targets neural networks (neuropharmacology) rather than plant biology. Contains sulfur and trifluoromethyl groups absent in the jasmonoyl derivative.
c) Monepantel (MOP) ()
- Structure: Cyano-substituted benzamide with trifluoromethyl groups.
- Key Differences: Anthelmintic veterinary drug targeting parasitic nematodes. No amino acid backbone or isotopic labeling.
Comparison with Isotope-Labeled Compounds
L-Isoleucine-15N ()
- Structure: Simple 15N-labeled amino acid.
- Contrast: Function: General metabolic tracer vs. specialized jasmonate signaling. Solubility: Highly water-soluble, unlike the lipophilic jasmonoyl conjugate.
ε-<sup>13</sup>C, ε-<sup>15</sup>N-L-Lysine ()
- Structure : Dual-labeled lysine with isotopes at side-chain positions.
- Contrast: Labeling Strategy: Multiple isotopic sites vs. single 15N in jasmonoyl-isoleucine. Synthesis Complexity: Requires multi-step isotopic incorporation .
<sup>14</sup>C-Labeled Ethanamine Derivatives ()
- Structure : Chlorinated ethanamine with <sup>14</sup>C isotopes.
- Contrast :
- Isotope Type : <sup>14</sup>C (beta-emitter) vs. stable <sup>15</sup>N.
- Applications : Radiolabeling for environmental tracing vs. NMR/MS-based plant studies.
Functional and Analytical Advantages
The 15N label in N-[(+)-Isojasmonoyl]-(S)-isoleucine-15N provides unique benefits:
- Enhanced NMR Resolution : <sup>1</sup>H-<sup>15</sup>N HSQC spectra (as in ) allow precise identification in complex matrices like plant extracts.
- Quantitative Accuracy : Avoids isotopic dilution seen with <sup>14</sup>C or <sup>3</sup>H labels.
- Biosafety: Non-radioactive, unlike <sup>14</sup>C or <sup>3</sup>H compounds .
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